molecular formula C18H16N2O3S B2758249 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 906722-26-7

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2758249
CAS No.: 906722-26-7
M. Wt: 340.4
InChI Key: KRQZPYPURIYBQW-KAMYIIQDSA-N
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Description

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound designed for research applications. Its structure incorporates a benzylidene-imidazolone core, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. Compounds based on this and related heterocyclic frameworks, such as triazoles and imidazoles, are frequently investigated for their antimicrobial properties against a spectrum of drug-resistant bacterial strains . The presence of the 2-hydroxybenzylidene substituent is of particular interest, as hydroxy-substituted aromatic systems are common in pharmacologically active molecules and can influence both the compound's reactivity and its interaction with enzymes or receptors . Research into similar structures has shown that solvent environment can significantly impact the molecule's properties, suggesting its utility in studies probing chemical reactivity and solvation effects . This reagent serves as a valuable building block for researchers in drug discovery and development, enabling the synthesis and evaluation of new chemical entities for potential biological activity.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-23-15-10-6-7-12(16(15)21)11-14-17(22)20(18(24)19-14)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,24)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQZPYPURIYBQW-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S, with a molecular weight of 340.40 g/mol. The compound features an imidazole ring, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and mercapto derivatives. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.

Antioxidant Activity

Research has shown that compounds with imidazole structures often exhibit antioxidant properties. A study evaluated the antioxidant activity of similar compounds and found significant inhibition of free radicals, suggesting potential protective effects against oxidative stress .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

These results highlight the compound’s potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It was tested against various cancer cell lines, including PC3 (prostate cancer) and HT29 (colon cancer). The results indicated that it inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM .

The proposed mechanism for the biological activity of this compound includes the inhibition of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX). Inhibiting these enzymes can lead to reduced inflammation and slower tumor growth rates .

Case Studies

A recent case study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with varying doses exhibited a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Scientific Research Applications

Basic Information

  • Molecular Formula : C18_{18}H16_{16}N2_2O3_3S
  • Molecular Weight : 340.40 g/mol

Structure

The compound features a complex structure that includes an imidazole ring, which is known for its biological activity. The presence of the ethoxy and hydroxy groups contributes to its solubility and reactivity.

Antimicrobial Activity

Research indicates that 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with a notable zone of inhibition observed in tests against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential antimicrobial agent in clinical applications .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays have shown that it effectively scavenges free radicals, which may help mitigate oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions such as cancer and cardiovascular diseases .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated favorable interactions with key proteins involved in cancer cell proliferation. The compound has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of the compound against various pathogens. The results indicated that at concentrations of 1 mg/mL to 2 mg/mL, the compound exhibited increasing zones of inhibition against both Gram-positive and Gram-negative bacteria. This study underscores the potential for developing new antibiotics based on this compound .

Case Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to assess the antioxidant activity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that the compound significantly reduced DPPH radicals compared to control groups, suggesting its utility in formulations aimed at combating oxidative stress .

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The thiol (-SH) group undergoes nucleophilic substitution reactions, particularly with alkyl halides and acylating agents. These reactions are critical for modifying the compound’s solubility and bioactivity.

Reaction Type Reagents/Conditions Product
AlkylationR-X (alkyl halides), baseS-alkyl derivatives (e.g., S-methyl or S-benzyl analogs)
AcylationAcid chlorides, pyridineThioester derivatives (e.g., acetylated mercapto group)

For example, treatment with methyl iodide in alkaline medium replaces the -SH proton with a methyl group, enhancing lipophilicity for antimicrobial studies.

Electrophilic Aromatic Substitution

The benzylidene moiety (C₆H₃-OEt-OH) participates in electrophilic substitutions, such as nitration and sulfonation, directed by the electron-donating ethoxy and hydroxyl groups.

Reaction Conditions Position of Substitution Application
NitrationHNO₃, H₂SO₄, 0–5°CPara to hydroxyl groupIntroduction of nitro groups for redox studies
SulfonationH₂SO₄, SO₃Ortho to ethoxy groupEnhances water solubility

These reactions are pH-dependent, with optimal yields achieved under acidic conditions .

Hydrolysis and Ring-Opening Reactions

The imidazolone ring undergoes hydrolysis under strongly acidic or basic conditions, leading to ring cleavage and formation of urea derivatives.

Condition Products
6M HCl, reflux3-Phenylurea and 3-ethoxy-2-hydroxybenzaldehyde
2M NaOH, 80°CThiol-containing open-chain amide derivatives

This reactivity is exploited to study degradation pathways and stability under physiological conditions.

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, coordinating transition metals via the mercapto sulfur and imine nitrogen atoms.

Metal Ion Coordination Mode Complex Structure Observed Properties
Cu(II)N,S-chelationSquare planar geometryEnhanced antimicrobial activity
Fe(III)O,S-chelationOctahedral geometryCatalytic activity in oxidation reactions

These complexes are characterized by UV-Vis, IR, and XRD, confirming their stoichiometry (1:1 or 1:2 metal-ligand ratios).

Oxidative Coupling Reactions

The mercapto group undergoes oxidative dimerization in the presence of mild oxidizing agents:

2 RSH + I2 RSSR +2 HI 2 \text{ RSH } + \text{ I}_2 \rightarrow \text{ RSSR } + 2 \text{ HI }

This reaction produces disulfide-linked dimers, which are studied for their redox-responsive behavior in drug delivery systems.

Schiff Base Rearrangement

Under thermal or photolytic conditions, the benzylidene group undergoes tautomerism or rearrangement, altering the conjugation system. For instance:

C=NC-N (enamine form)\text{C=N} \rightarrow \text{C-N} \text{ (enamine form)}

This property is leveraged in designing stimuli-responsive materials.

Key Research Findings

  • Antimicrobial Activity : S-alkyl derivatives show 2–4x higher efficacy against Staphylococcus aureus compared to the parent compound.

  • Metal Complex Stability : Cu(II) complexes exhibit greater thermodynamic stability (log β = 8.2) than Fe(III) complexes (log β = 6.5).

  • pH-Dependent Reactivity : Hydrolysis rates increase tenfold in acidic vs. neutral conditions (t₁/₂ = 2 hrs vs. 20 hrs).

These reactions underscore the compound’s versatility in medicinal chemistry and materials science, though further studies are needed to explore its full synthetic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Moiety

The benzylidene group is a critical pharmacophore. Modifications here influence solubility, bioactivity, and target interactions.

Compound Name Benzylidene Substituent Key Properties
Target Compound 3-Ethoxy-2-hydroxy High purity (≥97%), potential H-bond donor/acceptor .
(5E)-5-(3,4,5-Trimethoxybenzylidene) analog (CAS 94452-09-2) 3,4,5-Trimethoxy Increased lipophilicity; methoxy groups enhance electron density .
(5E)-5-(4-Chlorobenzylidene) analog 4-Chloro Electron-withdrawing group; may improve membrane permeability .
(5E)-5-(4-Fluorobenzylidene) analog 4-Fluoro Similar to chloro but with smaller steric effects; potential halogen bonding .
(5E)-5-[4-(Dimethylamino)benzylidene] analog (CAS 301343-54-4) 4-Dimethylamino Strong electron-donating group; may enhance solubility and bioavailability .
5-(4-Hydroxy-3-methoxybenzylidene) derivatives (e.g., compound 4d in ) 4-Hydroxy-3-methoxy Enhanced water solubility due to sulfonate moieties; IC₅₀ = 134.2 µM (Hep3B) .
Anticancer Activity
  • Compound 4d (): IC₅₀ = 134.2 ± 4.4 µM against Hep3B liver cancer cells; >85% cytotoxicity with low toxicity to normal LX2 cells .
  • Compound 4h () : IC₅₀ = 85.1 ± 2.1 µM against HeLa cells .
Antimicrobial Activity
  • Novel imidazolones (): Exhibited potent activity against bacterial and fungal strains, attributed to the arylidene and thiol groups .

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxy Analog 4-Chloro Analog Sulfonate Derivatives
Solubility Low (non-polar groups) Moderate (lipophilic) Low High (due to sulfonate)
Melting Point Not reported >260°C (similar analogs) Not reported 218–220°C (e.g., 7f)
Molecular Docking Not studied Docking scores: −6.8 to −8.7 kcal/mol

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the cyclization of N-phenylthiourea with α-keto esters or α-haloketones. For BB58-1878, the reaction proceeds as follows:

  • Step 1 : Synthesis of 3-phenyl-2-thioxoimidazolidin-4-one by heating phenyl isothiocyanate with ethyl glycinate under basic conditions.
  • Step 2 : Knoevenagel condensation with 3-ethoxy-2-hydroxybenzaldehyde in glacial acetic acid, catalyzed by piperidine. The α,β-unsaturated ketone intermediate undergoes tautomerization to form the benzylidene group.

Reaction Conditions :

  • Solvent: Ethanol/glacial acetic acid (1:1)
  • Temperature: Reflux at 80°C for 6–8 hours
  • Yield: ~60–70% (estimated from analogous imidazolone syntheses).

Mercapto Group Introduction via Thiolation

Post-cyclization thiolation is critical for installing the mercapto group. Two approaches are viable:

  • Direct Thiol Incorporation : Using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to convert carbonyl groups to thiones.
  • Nucleophilic Displacement : Halogenated precursors (e.g., 2-chloroimidazolone) react with sodium hydrosulfide (NaSH) in DMF at 60°C.

Optimization Note : Thiol groups are prone to oxidation; thus, reactions require inert atmospheres (N₂/Ar) and antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT).

Alternative Routes and Modifications

One-Pot Tandem Synthesis

Recent advances employ multicomponent reactions to streamline synthesis:

  • Reactants : 3-Ethoxy-2-hydroxybenzaldehyde, phenylglyoxal, thiourea.
  • Catalyst : ZnO nanoparticles (10 mol%) in ethanol under microwave irradiation (100 W, 15 min).
  • Advantages : Reduced reaction time (≤30 min), improved atom economy.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the imidazolone core on Wang resin enables iterative benzylidene and mercapto functionalization. After cleavage with trifluoroacetic acid (TFA), yields exceed 80% with >95% purity (HPLC).

Analytical Characterization

Critical spectroscopic data for BB58-1878:

Technique Key Signals
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, SH), 10.2 (s, 1H, OH), 8.3 (s, 1H, CH=), 7.4–6.8 (m, 8H, aromatic), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
IR (KBr) 3250 cm⁻¹ (OH/NH), 1670 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
MS (ESI+) m/z 341.1 [M+H]⁺, 363.1 [M+Na]⁺.

Challenges and Mitigation Strategies

  • Low Solubility : The compound exhibits limited solubility in polar aprotic solvents. Co-solvent systems (e.g., DMSO:EtOH, 1:1) enhance reactivity during condensation.
  • Thiol Oxidation : Storage under nitrogen at –20°C with desiccants (silica gel) prevents disulfide formation.
  • Regioselectivity : Microwave-assisted synthesis minimizes side products like 4-thioxo isomers.

Industrial-Scale Production

ChemDiv’s protocol specifies:

  • Batch Size : 1 mg to 50 mg in glass vials or 96-well plates.
  • Purity Standards : ≥95% (HPLC-UV at 254 nm).
  • Delivery : Lyophilized powder stabilized with trehalose for international shipping.

Q & A

Q. Table 1. Key Spectral Peaks for Structural Confirmation

TechniqueKey Signals
1H^1 \text{H}-NMRδ 10.2 (phenolic -OH), δ 8.1 (benzylidene CH), δ 4.1 (OCH2_2), δ 2.6 (-SCH3_3)
IR2550 cm1^{-1} (-SH), 1680 cm1^{-1} (C=O), 3250 cm1^{-1} (-OH)
X-raySpace group P21/cP2_1/c, C=O bond length ~1.23 Å, dihedral angle < 5°

Q. Table 2. Reaction Optimization Variables

VariableRange TestedOptimal Condition
SolventEthanol, DMF, THFEthanol (yield 85%)
Temperature60°C, 80°C, refluxReflux (yield 92%)
CatalystAcetic acid, H2_2SO4_4Acetic acid (purity >95%)

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